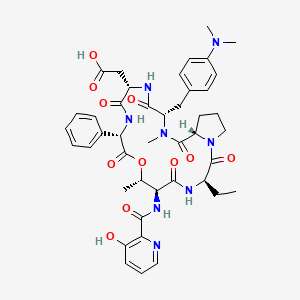
3-Bromo-5-fluorophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-5-fluorophenyl acetate” is a chemical compound with the molecular formula C8H6BrFO2 . It has a molecular weight of 233.04 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there are general methods for the synthesis of similar compounds. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of alkyl boronic esters .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 233.04 . The compound’s InChI code is 1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies : A study synthesized a compound structurally similar to 3-Bromo-5-fluorophenyl acetate, namely 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline. This compound was analyzed for its molecular structure, vibrational modes, and antiviral properties, including its potential activity against non-small cell lung cancer and human collapsin response mediator protein-1 (M. Sathish et al., 2018).
Diuretic Activity Research : A series of compounds, including those with structural elements similar to this compound, were synthesized and tested for diuretic activity in animals. Specific structural requirements for good diuretic activity were identified (G. Shutske et al., 1982).
Suzuki Cross-Coupling Reactions : A study focused on the synthesis of various derivatives of 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions. The derivatives showed potential medicinal applications, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (H. Ikram et al., 2015).
Fries Rearrangement in Synthesis : The Fries rearrangement of 2-fluorophenyl acetate was scaled up to produce fluorinated building blocks. This highlights the importance of such compounds in synthesizing key intermediates for further chemical applications (S. Yerande et al., 2014).
Reactivity and Acidity Analysis : A comparative study on halogenated phenylacetic acids, including fluoro, chloro, and bromo derivatives, was conducted. This study assessed their reactivity, acidity, and vibrational spectra, providing insights into the chemical behavior of such compounds (A. K. Srivastava et al., 2015).
Antimicrobial Agents Synthesis : Research on the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives and their antimicrobial properties included compounds with fluorine atoms at meta positions, highlighting the role of fluorine in enhancing antimicrobial properties (K. Parikh & D. Joshi, 2014).
Antidepressive Activity Evaluation : A compound structurally related to this compound, namely 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, was synthesized and tested for its antidepressant activities in mice (Tao Yuan, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 3-Bromo-5-fluorophenyl acetate might interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may play a role in the formation of carbon-carbon bonds, thereby influencing various biochemical pathways.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may contribute to the formation of carbon-carbon bonds, which could have various downstream effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of this compound.
Biochemische Analyse
Biochemical Properties
It is known that brominated and fluorinated phenyl compounds can interact with various enzymes and proteins, potentially influencing their function . The nature of these interactions would depend on the specific molecular structure of 3-Bromo-5-fluorophenyl acetate and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
(3-bromo-5-fluorophenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUIVYFPXKKWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

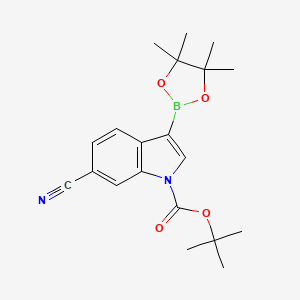
![oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine](/img/structure/B577449.png)
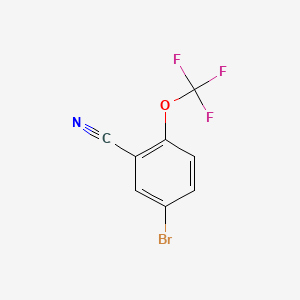
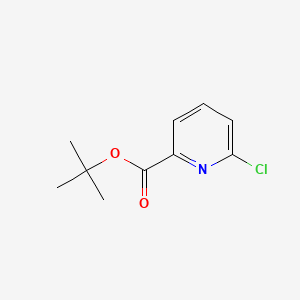
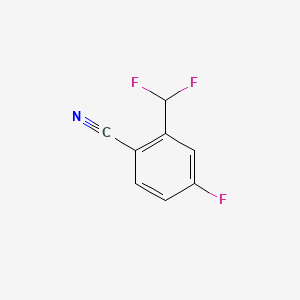
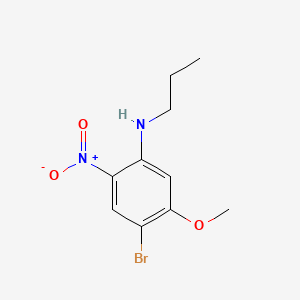
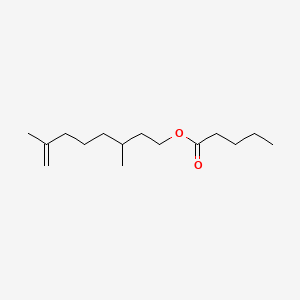
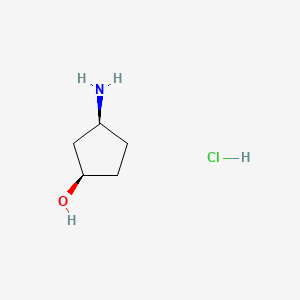
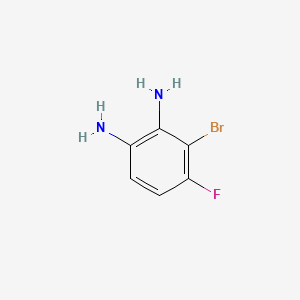
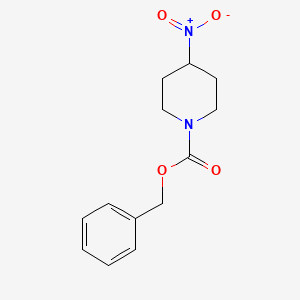
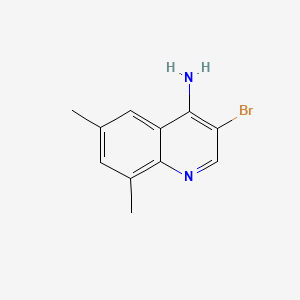
![(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene](/img/structure/B577469.png)

